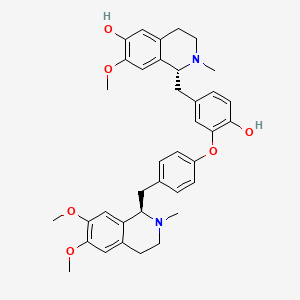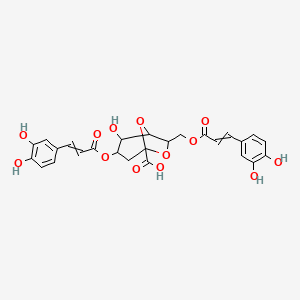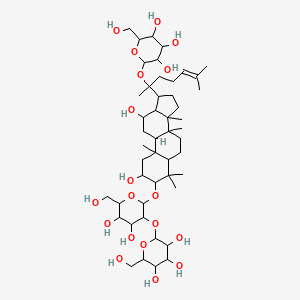
(4E, 14Z)-Sphingadienine-C18-1-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E, 14Z)-Sphingadienine-C18-1-phosphate is a sphingoid base that contains a C18 chain with a trans double bond at C-4 and a cis double bond between C14 and C15. This compound is a vital component of sphingolipids, which play crucial roles in cellular processes such as apoptosis and cell signaling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E, 14Z)-Sphingadienine-C18-1-phosphate typically involves the desaturation of sphingosine. The enzyme fatty acid desaturase 3 (FADS3) introduces a cis double bond between carbon 14 and carbon 15 of the sphingoid base, producing this compound from sphingosine . The reaction conditions often require the presence of cytochrome b5 to facilitate electron transfer during the desaturation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process likely involves large-scale enzymatic reactions similar to those used in laboratory synthesis, with optimization for yield and purity.
化学反応の分析
Types of Reactions
(4E, 14Z)-Sphingadienine-C18-1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized sphingolipids, which may have different biological activities.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and function.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sphingolipid peroxides, while reduction can yield dihydrosphingadienine derivatives.
科学的研究の応用
(4E, 14Z)-Sphingadienine-C18-1-phosphate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sphingolipids in various chemical reactions.
Biology: The compound is essential for investigating cellular processes such as apoptosis and cell signaling.
Industry: The compound’s role in cell signaling makes it valuable for developing new therapeutic agents and diagnostic tools.
作用機序
The mechanism of action of (4E, 14Z)-Sphingadienine-C18-1-phosphate involves its interaction with specific molecular targets and pathways. The compound inhibits the Akt/Wnt signaling pathway, which is crucial for cell proliferation and survival . By disrupting this pathway, this compound can induce apoptosis in cancer cells, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds
Sphingosine: A sphingoid base with a single trans double bond at C-4.
Dihydrosphingosine: A saturated sphingoid base without double bonds.
Ceramides: Compounds formed by the condensation of sphingoid bases with fatty acids.
Uniqueness
(4E, 14Z)-Sphingadienine-C18-1-phosphate is unique due to its specific double bond configuration, which imparts distinct biological activities compared to other sphingoid bases. Its ability to inhibit specific signaling pathways and induce apoptosis sets it apart from similar compounds .
特性
CAS番号 |
1622300-16-6 |
|---|---|
分子式 |
C18H36NO5P |
分子量 |
377.462 |
IUPAC名 |
[(2S,3R,4E,14Z)-2-amino-3-hydroxyoctadeca-4,14-dienyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h4-5,14-15,17-18,20H,2-3,6-13,16,19H2,1H3,(H2,21,22,23)/b5-4-,15-14+/t17-,18+/m0/s1 |
InChIキー |
UYQLIIBGFGHMQC-YQDZIVAPSA-N |
SMILES |
CCCC=CCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |
同義語 |
(2S,3R,4E,14Z)-2-Amino-3-hydroxyoctadeca-4,14-dien-1-yl Dihydrogen Phosphate; (E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol Dihydrogen Phosphate; [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol Dihydrogen Phosphate; Sphingadienine Dihydro |
製品の起源 |
United States |
Q1: What is the significance of (4E, 14Z)-Sphingadienine-C18-1-phosphate (S1P-d18:2) in blood sample quality control?
A1: The study identified S1P-d18:2 as a reliable biomarker for assessing preanalytical errors in blood sample handling, specifically delays between blood collection and processing (centrifugation). Researchers found that S1P-d18:2 levels significantly increase in serum and plasma samples when there are delays in processing. This increase allows for the identification of samples that may not accurately reflect the in vivo state due to improper handling.
Q2: How were the cutoff values for S1P-d18:2 determined, and what is their practical implication?
A2: The researchers established cutoff values for S1P-d18:2 in both plasma (≤0.085 μg/mL) and serum (≤0.154 μg/mL) based on a large-scale analysis of over 1400 samples collected from various sources, including biobanks and clinical trials []. These cutoff values serve as thresholds for identifying potentially compromised samples. Samples exceeding these limits likely experienced preanalytical errors, particularly delays in processing, and might need to be excluded from studies to ensure data reliability.
Q3: Does the study discuss the influence of diseases or physiological conditions on S1P-d18:2 levels?
A3: The research explicitly investigated whether severe diseases or intense metabolic stress could affect S1P-d18:2 concentrations. Their findings showed that neither life-threatening diseases nor strenuous physical activity (high-intensity exercise) significantly impacted the levels of this biomarker []. This finding further supports the robustness and reliability of using S1P-d18:2 as a specific indicator for preanalytical errors in blood sample handling, independent of a patient's health status or exertion levels.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)





![methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B591355.png)




